molecular formula C10H11ClFN B15233226 (R)-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine

(R)-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine

Cat. No.: B15233226
M. Wt: 199.65 g/mol
InChI Key: RSXIOALPSYUFAD-SNVBAGLBSA-N
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Description

®-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine is an organic compound that belongs to the class of amines. This compound features a chiral center, making it optically active. The presence of chlorine and fluorine atoms in the phenyl ring can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluorobenzene and but-3-en-1-amine.

    Reaction Conditions: The reaction conditions may include the use of a chiral catalyst to ensure the formation of the ®-enantiomer. Solvents like dichloromethane or toluene are commonly used.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The double bond in the but-3-en-1-amine moiety can be reduced to form saturated amines.

    Substitution: The chlorine and fluorine atoms in the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

    Biochemical Studies: Utilized in biochemical studies to understand enzyme-substrate interactions.

Medicine

    Pharmaceuticals: Potential use in the development of pharmaceutical compounds with specific biological activities.

Industry

    Material Science: Application in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ®-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of the chiral center and halogen atoms can influence its binding affinity and specificity. The compound may act by modulating specific biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine: The enantiomer of the compound with different optical activity.

    1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine: The racemic mixture containing both ® and (S) enantiomers.

    1-(2-Chloro-5-fluorophenyl)but-3-EN-1-ol: A similar compound with a hydroxyl group instead of an amine group.

Uniqueness

®-1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine is unique due to its specific chiral configuration and the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

(1R)-1-(2-chloro-5-fluorophenyl)but-3-en-1-amine

InChI

InChI=1S/C10H11ClFN/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h2,4-6,10H,1,3,13H2/t10-/m1/s1

InChI Key

RSXIOALPSYUFAD-SNVBAGLBSA-N

Isomeric SMILES

C=CC[C@H](C1=C(C=CC(=C1)F)Cl)N

Canonical SMILES

C=CCC(C1=C(C=CC(=C1)F)Cl)N

Origin of Product

United States

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